molecular formula C22H21F4N5O B6505415 3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide CAS No. 1396676-00-8

3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No. B6505415
CAS RN: 1396676-00-8
M. Wt: 447.4 g/mol
InChI Key: ISPYPPMGWBJYCA-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide” is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .


Molecular Structure Analysis

The molecular structure of the compound was verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods and elemental analysis . DFT calculations employing B3LYP method with 6-311+G (d, p) basis set has been carried out to determine the theoretical characterization, spectroscopic and electronic properties of the title compound .


Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . In the IR spectrum, the N–H stretching vibration was observed at 3267 cm −1 which can be explained by Fermi resonance .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using various spectroscopic methods and elemental analysis . The compound has a molecular weight of 136.08 . The compound is a heterocyclic building block .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Antiviral Activities

Although not directly related to the exact compound , it’s worth noting that derivatives of indole, a similar heterocyclic compound, have been investigated for their antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Synthesis of New Compounds

A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction . This indicates the potential of the compound in the synthesis of new compounds.

Future Directions

The future directions of this compound could involve further exploration of its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . More research could be conducted to understand its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O/c1-31-18(12-17(30-31)13-6-8-14(23)9-7-13)21(32)27-11-10-19-28-16-5-3-2-4-15(16)20(29-19)22(24,25)26/h6-9,12H,2-5,10-11H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYPPMGWBJYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide

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